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Compound of Interest

Compound Name: Niobium(V) oxide

Cat. No.: B073970

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for niobium (V) ethoxide
(Nb(OCz2Hs)s), a precursor widely utilized in materials science, catalysis, and nanotechnology.
[1] Due to its reactive nature, a thorough understanding of its properties and associated
hazards is critical for safe laboratory operations.

Core Safety and Hazard Information

Niobium (V) ethoxide is a flammable and corrosive liquid that reacts with moisture.[2][3] It is
classified as a flammable liquid and is known to cause severe skin burns and eye damage.[2]
[4] The primary hazards are associated with its flammability, corrosivity, and reactivity,
particularly with water and moist air.[5]

Health Hazards

Direct contact with niobium (V) ethoxide can cause serious eye irritation and skin irritation.[5]
Inhalation may lead to irritation of the respiratory tract, and ingestion may be harmful.[5] Upon
contact with water, it hydrolyzes to form niobium oxides and ethanol. Overexposure to the
hydrolysis product, ethanol, can have narcotic effects such as headache, nausea, and
drowsiness.[5]

Fire and Explosion Hazards
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Niobium (V) ethoxide is a combustible liquid.[5] Its vapors can form explosive mixtures with air
and may travel to an ignition source and flash back. Containers may explode when heated. In
case of fire, thermal decomposition can lead to the release of irritating gases and vapors,
including carbon monoxide and carbon dioxide.

Quantitative Data Summary

The following table summarizes key quantitative data for niobium (V) ethoxide, compiled from
various safety data sheets.

Property Value Source
Molecular Formula C10H25NbOs [2]
Molecular Weight 318.22 g/mol [1][5]
Appearance Pale yellow to gold liquid [2][5]
Boiling Point 142 °C @ 0.1 mm Hg [31[5]
Melting Point 5-6°C [3][5]
Flash Point 36 °C/96.8 °F

Density 1.268 g/mL at 25 °C [31[5]
Vapor Density 10.97

Refractive Index n20/D 1.516 [315]

Personal Protective Equipment (PPE) and
Engineering Controls

To ensure the safe handling of niobium (V) ethoxide, a combination of engineering controls and
personal protective equipment is mandatory.

» Engineering Controls: All work with niobium (V) ethoxide should be conducted in a well-
ventilated area, preferably within a chemical fume hood. Explosion-proof electrical,
ventilating, and lighting equipment should be used. Emergency eye wash fountains and
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safety showers must be readily available in the immediate vicinity of any potential exposure.

[5]

o Personal Protective Equipment:

o Eye Protection: Chemical goggles are required. Contact lenses should not be worn.[5] For
operations with a higher risk of splashing, a face shield should also be used.

o Hand Protection: Neoprene or nitrile rubber gloves are recommended.[5]

o Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin
exposure. A lab coat or chemical-resistant apron should be worn.

o Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms
are experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator
should be used.

Handling, Storage, and Disposal
Handling

e Avoid all eye and skin contact and do not breathe vapor and mist.[5]

Use only under a chemical fume hood.

Keep away from heat, open flames, and sparks. No smoking.[5]

Use only non-sparking tools.[5]

Containers and transfer lines require grounding during use to prevent static discharge.[5]

Wash hands thoroughly after handling.[5]

Storage

» Keep containers tightly closed in a dry, cool, and well-ventilated place.

» Store under an inert atmosphere due to its moisture sensitivity.
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» Store away from heat, sparks, and flame.

¢ Incompatible materials include moist air, oxidizing agents, strong acids, and halogens.[5]

Disposal

e Dispose of contents and container to an approved waste disposal plant.

e Incineration is a recommended method of disposal.[5]

e Do not dispose of waste into the sewer system.[5]

 All disposal practices must be in accordance with local, state, and federal regulations.[5]

Emergency Procedures

o Accidental Release: Evacuate unnecessary personnel.[5] Remove all sources of ignition.
Contain any spills with dikes or absorbents to prevent migration into sewers or streams.[5]
Clean up spills using an absorbent material and place in an appropriate container for
disposal. Use only non-sparking tools for cleanup.[5]

o First Aid:

o Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for
breathing. If you feel unwell, seek medical advice.[5]

o Skin Contact: Wash with plenty of soap and water.[5]

o Eye Contact: Immediately flush eyes thoroughly with water for at least 15 minutes.
Remove contact lenses if present and easy to do. Continue rinsing and get medical
advice/attention.[5]

o Ingestion: Never give anything by mouth to an unconscious person. Get medical
advice/attention.[5] Do NOT induce vomiting.

Experimental Protocols
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Niobium (V) ethoxide is a key precursor in the synthesis of niobium-based materials. The
following are representative protocols for its use in common laboratory procedures.

Sol-Gel Synthesis of Niobium Oxide (Nb205)
Nanoparticles

This protocol outlines a general procedure for the synthesis of niobium oxide nanopatrticles.
Specific parameters may require optimization.

o Preparation of the Precursor Solution: In a controlled inert atmosphere (e.g., a glovebox),
dissolve a measured amount of niobium (V) ethoxide in absolute ethanol. The solution
should be stirred vigorously.

e Hydrolysis: While stirring, slowly add a hydrolyzing agent. Common agents include a mixture
of ethanol and an aqueous solution of ammonia or acetic acid.[5] The slow addition is crucial
to control the hydrolysis and condensation reactions that lead to particle formation.

o Gelation and Aging: Continue stirring the solution until a gel is formed. The gel is then
typically aged for a period, which can range from a few hours to a day, to allow the network
to strengthen.

e Drying: The wet gel is dried to remove the solvent. This can be done at a moderately
elevated temperature.

o Calcination: The dried gel is then calcined at a high temperature (e.g., 500-750 °C) for a
specified duration (e.g., 2 hours) to remove organic residues and crystallize the niobium
oxide nanoparticles.

Generalized Metal-Organic Chemical Vapor Deposition
(MOCVD) of Niobium Oxide Thin Films

This is a generalized workflow for the deposition of niobium-containing thin films using
MOCVD. The specific parameters (temperature, pressure, flow rates) will be highly dependent
on the MOCVD reactor configuration and desired film properties.

e Precursor Handling: The niobium (V) ethoxide precursor is loaded into a bubbler or vaporizer
under an inert atmosphere to prevent premature reaction with air and moisture.
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» Vaporization and Transport: The precursor is heated to a temperature sufficient to generate
adequate vapor pressure without causing thermal decomposition. An inert carrier gas (e.g.,
argon or nitrogen) is flowed through the bubbler to transport the precursor vapor into the
deposition chamber.

» Deposition: The substrate is heated to the desired deposition temperature, which can range
from 50 to 700 °C. The precursor vapor, along with any co-reactants (such as an oxidizing
agent like oxygen or water vapor), is introduced into the chamber. The precursor
decomposes on the hot substrate surface to form a niobium-containing thin film.

o Post-Deposition: After the desired film thickness is achieved, the precursor flow is stopped,
and the system is cooled down under an inert gas flow.

Visualizations
Logical Relationships of Hazards and Precautions
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Niobium (V) Ethoxide

Flammable Liquid Reacts with Water/
(H226) Moisture Sensitive

Causes Severe Skin Burns

and Eye Damage (H314) Emergency Procedures

| Inhalation Hazard |

Personal Protective
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Proper Storage First Aid Measures

Store in Cool, Dry Place

Safe Handling

No Ignition Sources

Figure 1: Hazard and Precaution Relationships for Niobium Ethoxide
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Start: Prepare for Handling

1. Prepare Work Area
(Fume Hood, Spill Kit)

'

2. Don Appropriate PPE
(Gloves, Goggles, Lab Coat)

'

3. Establish Inert Atmosphere
(if necessary)

'

4. Transfer Precursor
(Use Grounded Equipment)

5. Perform Experiment

6. Collect Waste in
Designated Container

'

7. Decontaminate Glassware
and Surfaces

'

8. Doff PPE Correctly

'

9. Wash Hands Thoroughly

End: Complete and Clean Up

Figure 2: Safe Handling Workflow for Niobium Ethoxide
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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